Perchlorophenyl 5-oxo-L-prolinate
Overview
Description
Perchlorophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H6Cl5NO3 . It is also known by other names such as Pentachlorophenyl 5-oxo-L-prolinate and L-Proline, 5-oxo-, 2,3,4,5,6-pentachlorophenyl ester .
Molecular Structure Analysis
The molecular structure of Perchlorophenyl 5-oxo-L-prolinate is based on structures generated from information available in ECHA’s databases . The molecular weight is 377.421 .Physical And Chemical Properties Analysis
Perchlorophenyl 5-oxo-L-prolinate has a molecular weight of 377.421 and a LogP value of 3.20 . The molecular formula is C11H6Cl5NO3 .Scientific Research Applications
5-Oxo-L-prolinase and its analogs in therapeutic applications : Compounds like L-2-oxothiazolidine-4-carboxylate, an analog of 5-oxo-L-proline, have shown potential as therapeutic agents, particularly in conditions involving the depletion of hepatic glutathione. This suggests that similar compounds could be explored for their therapeutic value (Williamson & Meister, 1981).
Enzymatic properties and interactions : Studies on 5-oxo-L-prolinase have detailed its catalytic properties, such as the requirement of specific ions for activity and its sensitivity to inhibitors. This information is crucial for understanding how similar compounds might interact in biological systems (van der Werf, Griffith, & Meister, 1975).
Potential as organocatalysts : Research indicates that derivatives of prolinates, like 5-aryl prolinates, can be effective organocatalysts in certain chemical reactions, pointing towards a possible application in synthetic chemistry (Ivantcova & Kudryavtsev, 2020).
Role in metabolic pathways : The role of 5-oxo-L-prolinase in the gamma-glutamyl cycle, which is involved in glutathione metabolism, highlights the potential of related compounds in influencing amino acid transport and metabolism (Weber et al., 1999).
Applications in biochemical modulation : Some studies suggest that analogs of 5-oxo-L-proline could be used for the biochemical modulation of glutathione levels in tumor cells, which could have therapeutic implications (Chen & Batist, 1998).
properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMBAZWQLUSMW-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183186 | |
Record name | Perchlorophenyl 5-oxo-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perchlorophenyl 5-oxo-L-prolinate | |
CAS RN |
28990-85-4 | |
Record name | L-Proline, 5-oxo-, pentachlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28990-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perchlorophenyl 5-oxo-L-prolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028990854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perchlorophenyl 5-oxo-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perchlorophenyl 5-oxo-L-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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